REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([S:10](Cl)(=[O:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[NH2:14][C:15]1[CH:19]=[CH:18][S:17][C:16]=1[C:20]([O:22][CH3:23])=[O:21].N1C=CC=CC=1>ClCCl>[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([S:10]([NH:14][C:15]3[CH:19]=[CH:18][S:17][C:16]=3[C:20]([O:22][CH3:23])=[O:21])(=[O:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=C(SC=C1)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature under a nitrogen atmosphere for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted with water
|
Type
|
CUSTOM
|
Details
|
The aqueous layer separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were successively washed with water and aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue was recrystallized from acetonitrile
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CCC2=CC(=CC=C12)S(=O)(=O)NC1=C(SC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |